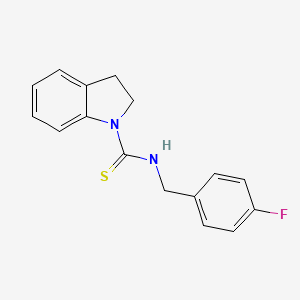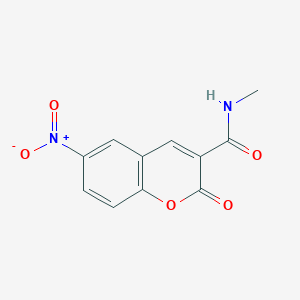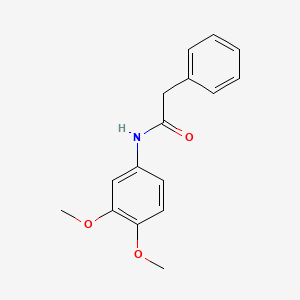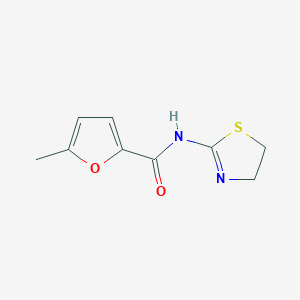
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as MOC-BZM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MOC-BZM belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is not fully understood, but studies have shown that it can bind to metal ions and inhibit acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, induce apoptosis in cancer cells, and act as a fluorescent probe for metal ions. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its ability to act as a fluorescent probe for metal ions, which can be useful in detecting metal ions in biological systems. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have potential applications in the treatment of Alzheimer's disease and as an anticancer agent. However, one limitation of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its potential toxicity, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for the research of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, including its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide for its potential use as an anticancer agent. Furthermore, the development of new synthetic methods for 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide could lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been synthesized using different methods, including the reaction of 4-methylcoumarin-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 2-aminotoluene and then coupled with 4-methyl-7-hydroxycoumarin in the presence of triethylamine. Another method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-aminotoluene in the presence of acetic anhydride, followed by the reaction with benzoyl chloride to yield 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Propiedades
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-4-6-15(11)18(21)19-13-7-8-14-12(2)9-17(20)22-16(14)10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURDGUWNDPMPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)

![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)


![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)